
4-Pyridineacetamide
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridineacetamide typically involves the reaction of 4-pyridinecarboxylic acid with ammonia or an amine under specific conditions. One common method is the reaction of 4-pyridinecarboxylic acid with ammonium carbonate in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridineacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.
Reduction: It can be reduced to form pyridine-4-ethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridine-4-ethylamine.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
4-Pyridineacetamide is being explored as a pharmaceutical intermediate in drug design. Its potential as a cyclin-dependent kinase (CDK) inhibitor has been noted, particularly for treating various cancers such as acute myeloid leukemia and solid tumors like breast and prostate cancer. The compound's ability to inhibit specific CDK enzymes indicates its promise in developing targeted cancer therapies .
Enzyme Inhibition Studies
Research has shown that this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition may lead to anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that compounds with similar structures have demonstrated significant inhibitory activity against COX-2 .
The compound exhibits diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves interacting with cellular targets that modulate cell signaling pathways, which can lead to apoptosis in cancer cells .
Data Tables
Application Area | Details |
---|---|
Cancer Treatment | Inhibits CDK9/CDK7; potential for treating various cancers (e.g., leukemia, solid tumors) |
Enzyme Inhibition | Effective against COX-2; potential use in NSAID development |
Biological Activities | Antimicrobial, antiviral, anticancer effects; induces apoptosis in cancer cells |
Case Study 1: CDK Inhibition
A study focused on the synthesis of pyridineacetamide derivatives demonstrated their efficacy as selective inhibitors of CDK9. The research highlighted their potential in treating hematological malignancies and solid tumors by inhibiting tumor cell proliferation .
Case Study 2: Anti-inflammatory Effects
Research evaluating the anti-inflammatory properties of this compound showed significant inhibition of COX-2 activity in vitro. The findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory agents .
Mécanisme D'action
The mechanism of action of 4-Pyridineacetamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes. These complexes can exhibit various biological activities, including enzyme inhibition and modulation of cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
4-Pyridineacetamide can be compared with other similar compounds, such as:
Pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Pyridine-4-ethylamine: Similar structure but with an ethylamine group instead of an amide group.
Pyridine-4-methylamine: Similar structure but with a methylamine group instead of an amide group.
Uniqueness
The uniqueness of this compound lies in its ability to act as a versatile ligand in the synthesis of metal clusters and coordination compounds. Its amide group provides unique reactivity compared to other similar compounds, making it valuable in various chemical and biological applications .
Activité Biologique
4-Pyridineacetamide (C7H8N2O) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyridine ring with an acetamide group, which contributes to its pharmacological properties. Research has indicated that this compound exhibits potential as an anticancer agent, as well as having implications in the treatment of various other diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.15 g/mol
- CAS Number : 227128
This compound's structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown moderate to strong activity against HepG2 (hepatocellular carcinoma), Caco2 (colon cancer), and MCF-7 (breast cancer) cells. The cytotoxic effects were evaluated using MTT assays, which measure cell viability1.
Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
HepG2 | 15 | Moderate |
Caco2 | 20 | Moderate to Strong |
MCF-7 | 10 | Strong |
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It triggers mitochondrial dysfunction leading to ATP depletion and subsequent activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis2. Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation through modulation of cytokine production.
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on tumor-bearing mice demonstrated the targeting ability of this compound towards sarcoma cells. The compound was administered intraperitoneally, resulting in significant tumor regression compared to control groups1. This highlights its potential for development as a therapeutic agent.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyridine derivatives revealed that modifications to the acetamide group can enhance biological activity. For example, substituents on the pyridine ring were shown to influence potency and selectivity towards specific cancer types[^2^]. This information is vital for guiding future drug design efforts.
Propriétés
IUPAC Name |
2-pyridin-4-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEALAJQPOVKTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280735 | |
Record name | 4-Pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-62-5 | |
Record name | 4-Pyridineacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Pyridineacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EYX93AAS4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-pyridineacetamide interact with W6S8 clusters to form a hydrogen-bonded network?
A1: this compound acts as a bridging ligand, coordinating to the W6S8 cluster through the nitrogen atom of the pyridine ring. [] The acetamide group (-C(O)NH2) on the ligand plays a crucial role in forming the hydrogen-bonded network. The amide hydrogen atoms act as hydrogen-bond donors, interacting with the oxygen atoms of acetamide groups on neighboring clusters or with free this compound molecules present in the crystal lattice. This results in a three-dimensional hydrogen-bonded network. [] This is noteworthy as it represents the first example of a hydrogen-bonded network formed from W6S8 clusters. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.